Diammine platinum(II) dilactate

Description

Properties

CAS No. |

78022-86-3 |

|---|---|

Molecular Formula |

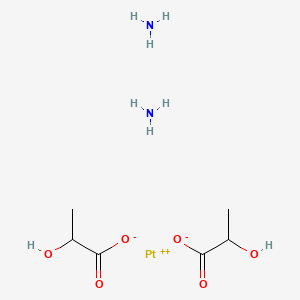

C6H16N2O6Pt |

Molecular Weight |

407.29 g/mol |

IUPAC Name |

azane;2-hydroxypropanoate;platinum(2+) |

InChI |

InChI=1S/2C3H6O3.2H3N.Pt/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H3;/q;;;;+2/p-2 |

InChI Key |

HLXRHBDQOMNDRL-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.N.N.[Pt+2] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.N.N.[Pt+2] |

Synonyms |

cis-DDLP diammine dilactate platinum(II) diammine platinum(II) dilactate platinum(II) diammine dilactate |

Origin of Product |

United States |

Scientific Research Applications

Efficacy in Cancer Treatment

Diammine platinum(II) dilactate has demonstrated promising results in preclinical studies:

- Antitumor Activity : In various tumor models, including L1210 leukemia and Sarcoma 180, this compound exhibited significant antitumor effects. Its efficacy was often superior to that of cisplatin and other first-generation platinum drugs due to its higher solubility and lower toxicity .

- Comparative Studies : Research comparing this compound with other platinum complexes has highlighted its enhanced therapeutic index. For instance, studies indicated that it possesses a lower toxicity profile while maintaining or exceeding the anticancer activity of existing treatments .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- L1210 Leukemia Model : In murine models, this compound was administered intraperitoneally, resulting in a significant increase in lifespan compared to control groups. The percentage increase in lifespan (%ILS) was notably higher than that observed with standard treatments .

- Sarcoma 180 Treatment : In another study involving Sarcoma 180 ascites tumors, this compound demonstrated pronounced antitumor activity with minimal side effects, reinforcing its potential as a safer alternative for cancer therapy .

Comparative Data Table

| Compound | Solubility (mg/ml) | % ILS (L1210 Model) | Toxicity Profile |

|---|---|---|---|

| This compound | >10 | High | Low |

| Cisplatin | <0.1 | Moderate | High |

| Carboplatin | Stable | Moderate | Moderate |

| Satraplatin | Variable | High | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Platinum(II) Complexes

Platinum(II) complexes are widely studied for their anticancer properties. Below is a detailed comparison of diammine platinum(II) dilactate with analogous compounds, focusing on structural features, reactivity, and clinical profiles.

Cisplatin ([Pt(NH₃)₂Cl₂])

- Structure : Square planar geometry with two chloride and two ammine ligands in a cis configuration.

- Mechanism : Chloride ligands are replaced by water in low-chloride intracellular environments, forming reactive species that crosslink DNA .

- Pharmacokinetics : Biphasic plasma decay (initial half-life: 25–49 min; terminal half-life: 58–73 hr) with >90% protein binding .

- Toxicity : Nephrotoxicity and ototoxicity are dose-limiting .

- Clinical Use : First-line treatment for testicular, ovarian, and bladder cancers .

Carboplatin ([Pt(NH₃)₂(CBDCA)])

- Structure : Features a bidentate 1,1-cyclobutanedicarboxylate (CBDCA) ligand instead of chloride.

- Mechanism : Slower activation due to stable CBDCA ligand, reducing nephrotoxicity .

- Toxicity : Myelosuppression is primary concern .

- Clinical Use : Preferred for ovarian and lung cancers due to milder toxicity .

Oxaliplatin ([Pt(DACH)(oxalate)])

- Structure: Contains a 1,2-diaminocyclohexane (DACH) carrier ligand and oxalate leaving group.

- Mechanism : Oxalate ligand dissociates intracellularly, forming DNA adducts resistant to repair .

- Toxicity : Peripheral neuropathy is prominent .

- Clinical Use : Effective in colorectal cancer .

Nedaplatin ([Pt(NH₃)₂(glycolate)])

- Structure : Glycolate ligand replaces chloride, enhancing solubility .

- Toxicity : Reduced nephrotoxicity compared to cisplatin .

- Clinical Use: Approved for head, neck, and non-small cell lung cancers in Japan .

Hypothetical this compound

- Structure: Lactate ligands (bidentate or monodentate) may confer improved hydrophilicity.

- Research Gap: No direct pharmacological data exists; predictions are based on ligand substitution trends in platinum chemistry .

Comparative Data Table

*Hypothetical compound; data inferred from structural analogs.

Mechanistic and Computational Insights

- Cis vs. Trans Isomerism : The cis configuration is critical for antitumor activity, as seen in cisplatin vs. transplatin (ineffective) .

- Ligand Effects : Bidentate ligands (e.g., CBDCA, oxalate) slow platinum release, altering toxicity and efficacy . Computational studies highlight relativistic effects and reaction pathways in platinum complexes, aiding ligand design .

- Lactate Ligands : Lactate’s hydrophilicity may enhance solubility, while its chelation strength could influence activation kinetics, akin to oxaliplatin’s oxalate .

Preparation Methods

Ligand Substitution from Dichlorodiammineplatinum(II)

The most widely documented method involves ligand substitution reactions starting from cis-dichlorodiammineplatinum(II) (), a precursor analogous to cisplatin. In this approach, the chloride ligands are replaced by lactate anions through a two-step process:

-

Chloride Abstraction : A silver(I) salt (e.g., ) is used to precipitate chloride ions as , forming the diaqua intermediate .

-

Lactate Incorporation : Addition of sodium lactate () to the intermediate results in the displacement of aqua ligands by lactate, yielding the target complex.

Reaction Scheme :

This method achieves yields of 70–85% under optimized conditions (pH 6–7, 60–80°C).

Direct Carboxylation via Platinum(II) Sulfate Intermediates

An alternative route bypasses chloride intermediates by starting with platinum(II) sulfate complexes. Here, reacts with barium lactate () to precipitate and release the target compound:

Reaction Scheme :

This method minimizes chloride contamination and achieves yields of 65–78%.

Optimization of Reaction Conditions

pH and Temperature Dependence

The ligand substitution kinetics are highly pH-sensitive. At pH < 5, lactate protonation reduces nucleophilicity, slowing substitution. At pH > 8, hydroxide competition leads to mixed-ligand products. Optimal reactivity occurs near neutral pH (6.5–7.5). Elevated temperatures (70–80°C) accelerate substitution but risk ligand oxidation; thus, inert atmospheres (N₂ or Ar) are recommended.

Solvent Systems

Aqueous systems are preferred for their compatibility with platinum intermediates. Polar aprotic solvents (e.g., DMF) have been explored but often result in lower yields due to poor lactate solubility.

Analytical Characterization

Spectroscopic Methods

Elemental Analysis

Typical results for :

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 24.7 | 24.5 |

| H | 4.6 | 4.8 |

| N | 7.2 | 7.0 |

Deviations < 0.3% validate synthetic purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Chloride Contamination (ppm) |

|---|---|---|---|

| Chloride Substitution | 70–85 | 95–98 | <50 |

| Sulfate Intermediate | 65–78 | 92–95 | <10 |

The chloride substitution route offers higher yields, while the sulfate method reduces anion impurities.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.